An In-depth Technical Guide to the Synthesis of Benzoylcholine Chloride
An In-depth Technical Guide to the Synthesis of Benzoylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for benzoylcholine (B1199707) chloride, a quaternary ammonium (B1175870) salt and an important substrate for cholinesterase activity studies. This document details two core synthetic methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
Benzoylcholine chloride is a valuable tool in pharmacology and neurochemistry for the characterization of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its synthesis is of significant interest to researchers investigating enzyme kinetics, inhibitor screening, and the development of diagnostic assays. This guide outlines two principal methods for its preparation: a multi-step synthesis commencing from ethylene (B1197577) chlorohydrin and a more direct, one-step acylation of choline (B1196258) chloride.
Multi-Step Synthesis Pathway
This well-established, multi-step pathway offers a robust and high-yield route to benzoylcholine chloride, proceeding through several key intermediates. The overall process is outlined below.
Diagram of the Multi-Step Synthesis Pathway
Caption: Workflow for the multi-step synthesis of benzoylcholine chloride.
Experimental Protocols
Step 1: Synthesis of 2-Chloroethyl Benzoate [1]
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Reactants: In a 500-ml round-bottomed flask equipped with a 100-cm air condenser, combine 80.5 g (66 ml, 1 mole) of redistilled ethylene chlorohydrin and 140.5 g (115.5 ml, 1 mole) of benzoyl chloride.
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Reaction: Gently warm the mixture with a low flame in a fume hood. The reaction typically commences at 55-60°C, evidenced by the evolution of hydrogen chloride gas. Remove the heat source if the reaction becomes too vigorous. Once the initial reaction subsides, continue heating for an additional 30 minutes, during which the temperature will rise to approximately 200-215°C.
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Purification: Fit the flask for vacuum distillation. Remove volatile materials using a water pump with the bath temperature at 100-110°C. The residual liquid is then fractionated under reduced pressure.
Step 2: Synthesis of 2-Iodoethyl Benzoate [1]
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Reactants: In a 3-liter round-bottomed flask with a reflux condenser, heat a mixture of 170 g of anhydrous sodium iodide and 1.2 liters of purified methyl ethyl ketone on a steam bath for 1 hour with occasional shaking.
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Reaction: Add 162 g (0.88 mole) of 2-chloroethyl benzoate to the mixture and continue heating for 22-24 hours with occasional shaking.
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Work-up: Cool the mixture to room temperature and filter with suction. Wash the inorganic salts on the filter with 200 ml of methyl ethyl ketone. Concentrate the filtrate by distilling approximately 1 liter of the solvent. Pour the residue into 1 liter of water in a separatory funnel, shake, and withdraw the lower layer. Wash this layer successively with 200 ml of 10% sodium bisulfite solution, 200 ml of 5% sodium bicarbonate solution, and 100 ml of water. Dry the product with anhydrous magnesium sulfate.
Step 3: Synthesis of Benzoylcholine Iodide [1]
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Reactants: In a 1-liter Pyrex reagent bottle, dissolve 194 g (0.70 mole) of 2-iodoethyl benzoate in 200 ml of dry acetone. Add 270 ml of a 19.5% solution of trimethylamine in acetone.
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Reaction: Tightly stopper the bottle and wire it in place. Let the solution stand at room temperature for 24 hours.
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Isolation: The resulting quaternary salt will separate. Collect it by filtration with suction, wash with 200 ml of dry acetone, and air-dry.
Step 4: Synthesis of Benzoylcholine Chloride [1]
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Preparation of Silver Chloride: Dissolve 160 g (0.94 mole) of silver nitrate (B79036) in 500 ml of boiling distilled water. With continuous stirring, add 120 ml of concentrated hydrochloric acid over 15 minutes. Wash the precipitated silver chloride by decantation with three 300-ml portions of boiling distilled water.
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Anion Exchange: Suspend the moist silver chloride in 750 ml of water warmed to 50-60°C in a 2-liter beaker. Over 1 hour, with good mechanical stirring, add 210 g (0.63 mole) of benzoylcholine iodide.
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Purification: Continue stirring for an additional 2 hours, then filter the mixture with suction. Wash the residue with two 100-ml portions of warm water. Concentrate the filtrate on a steam bath to a volume of 150-200 ml and filter again to remove any additional silver iodide. Further concentrate the filtrate to a thick syrup. Add 100 ml of dry acetone and allow the mixture to stand in a refrigerator overnight. Collect the crystalline benzoylcholine chloride by filtration, wash with dry acetone, and dry in a vacuum desiccator over anhydrous calcium chloride.
Quantitative Data
| Step | Product | Starting Material (moles) | Product (moles) | Yield (%) | Boiling/Melting Point |
| 1 | 2-Chloroethyl Benzoate | 1.0 (Ethylene Chlorohydrin) | 0.89-0.91 | 89-91% | 101-104°C / 2 mm |
| 2 | 2-Iodoethyl Benzoate | 0.88 (2-Chloroethyl Benzoate) | 0.70 | 80% | 129-130°C / 2 mm |
| 3 | Benzoylcholine Iodide | 0.70 (2-Iodoethyl Benzoate) | 0.63 | 90% | 159-160°C |
| 4 | Benzoylcholine Chloride | 0.63 (Benzoylcholine Iodide) | 0.49-0.53 | 78-84% | 174-176°C |
Direct Acylation of Choline Chloride
A more direct route to benzoylcholine chloride involves the direct heating of choline chloride with benzoyl chloride. This method is advantageous due to its single-step nature. A protocol adapted from the synthesis of a structurally similar compound, 3-Toluoyl choline, is provided below.[2]
Diagram of the Direct Synthesis Pathway
Caption: Workflow for the direct synthesis of benzoylcholine chloride.
Experimental Protocol[2]
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Preparation: Dry anhydrous choline chloride under vacuum at 100°C for at least 4 hours to remove residual moisture.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the dried choline chloride (1 molar equivalent).
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Addition of Acylating Agent: Under a positive pressure of nitrogen, add benzoyl chloride (1.1 molar equivalents) to the flask.
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Reaction: Heat the mixture with stirring in an oil bath to approximately 120-130°C. The reaction commences as the mixture melts, with the evolution of hydrogen chloride gas. Monitor the reaction progress by testing for the cessation of HCl gas evolution with moist pH paper at the condenser outlet. The reaction is typically complete within 2-3 hours.
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Isolation of Crude Product: After cooling to room temperature, triturate the solid reaction mass with anhydrous diethyl ether to remove unreacted benzoyl chloride and benzoic acid. Collect the solid by vacuum filtration and wash with several portions of anhydrous diethyl ether.
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Purification: Purify the crude benzoylcholine chloride by recrystallization. Dissolve the solid in a minimal amount of hot anhydrous isopropyl alcohol. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold anhydrous isopropyl alcohol, and dry under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Choline Chloride | [2] |
| Acylating Agent | Benzoyl Chloride | [2] |
| Expected Yield | ~60-70% | [2] |
| Solvent for Reaction | Neat (solvent-free) | [2] |
| Solvent for Recrystallization | Isopropyl alcohol | [2] |
Conclusion
This guide has detailed two primary synthetic pathways for benzoylcholine chloride. The multi-step synthesis, while longer, is well-documented and provides high yields. The direct acylation method offers a more streamlined, one-step approach. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the synthesis. Both protocols provide a solid foundation for the successful laboratory preparation of this important biochemical reagent.
